molecular formula C16H15ClN2O2 B1432075 3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide CAS No. 1803609-27-9

3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide

Cat. No. B1432075
M. Wt: 302.75 g/mol
InChI Key: HSYQNSHSHURABJ-UHFFFAOYSA-N
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Description

“3-(2-Chloroacetamido)benzoic acid” is a chemical compound with the molecular formula C9H8ClNO3 . It is also known as N-(2-chloroacetyl)-3-aminobenzoic acid. It is a white to off-white crystalline powder.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(2-chloroacetamido)benzoic acid derivatives were synthesized, including 9 amide compounds, 1 imidazole compound, and 8 ester compounds .


Molecular Structure Analysis

The molecular weight of “3-(2-Chloroacetamido)benzoic acid” is 213.62 . The InChI code is 1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide” are not available, chloroacetamido moieties are known to play an important role in biological activities .


Physical And Chemical Properties Analysis

“3-(2-Chloroacetamido)benzoic acid” is a white to off-white crystalline powder. . The storage temperature is 0-8°C .

Safety And Hazards

The safety information for “3-(2-Chloroacetamido)benzoic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide” are not available, the development of new drugs that overcome antimicrobial resistance problems is a major area of research .

properties

IUPAC Name

3-[(2-chloroacetyl)amino]-4-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11-7-8-12(9-14(11)19-15(20)10-17)16(21)18-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYQNSHSHURABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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